molecular formula C18H20ClN3O2S B2423114 N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide CAS No. 1226448-61-8

N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2423114
CAS No.: 1226448-61-8
M. Wt: 377.89
InChI Key: VTDWJDVMZRATMT-UHFFFAOYSA-N
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Description

N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the piperidine derivative.

    Attachment of the Thiophenyl Group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophenyl boronic acid or stannane.

    Formation of the Dicarboxamide Moiety: This involves the reaction of the intermediate compound with appropriate carboxylic acid derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the dicarboxamide moiety, potentially forming alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorobenzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor interactions or enzyme inhibition.

    Medicine: Possible therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide would depend on its specific interactions with biological targets. It may interact with receptors or enzymes in the central nervous system, modulating their activity and leading to pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N4-benzyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
  • N4-(2-chlorobenzyl)-N1-phenylpiperidine-1,4-dicarboxamide
  • N4-(2-chlorobenzyl)-N1-(furan-2-yl)piperidine-1,4-dicarboxamide

Uniqueness

N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the chlorobenzyl and thiophenyl groups may enhance its binding affinity to certain biological targets or alter its metabolic stability.

Properties

IUPAC Name

4-N-[(2-chlorophenyl)methyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c19-15-5-2-1-4-14(15)12-20-17(23)13-7-9-22(10-8-13)18(24)21-16-6-3-11-25-16/h1-6,11,13H,7-10,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDWJDVMZRATMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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